molecular formula C11H8F2N4S2 B5348311 3-(DIFLUOROMETHYL)-6-METHYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

3-(DIFLUOROMETHYL)-6-METHYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE

Cat. No.: B5348311
M. Wt: 298.3 g/mol
InChI Key: BMUDPEMNZMQXHU-YVMONPNESA-N
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Description

3-(DIFLUOROMETHYL)-6-METHYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a thienylmethylidene group attached to a triazolothiadiazine ring system. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(DIFLUOROMETHYL)-6-METHYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(DIFLUOROMETHYL)-6-METHYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(DIFLUOROMETHYL)-6-METHYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(DIFLUOROMETHYL)-6-METHYL-7-[(Z)-1-(2-THIENYL)METHYLIDENE]-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable target for further research and development .

Properties

IUPAC Name

(7Z)-3-(difluoromethyl)-6-methyl-7-(thiophen-2-ylmethylidene)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4S2/c1-6-8(5-7-3-2-4-18-7)19-11-15-14-10(9(12)13)17(11)16-6/h2-5,9H,1H3/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUDPEMNZMQXHU-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2SC1=CC3=CC=CS3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN2C(=NN=C2S/C1=C\C3=CC=CS3)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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